molecular formula C8H15NO2 B088649 Tert-butyl 3-aminobut-2-enoate CAS No. 14205-43-7

Tert-butyl 3-aminobut-2-enoate

Cat. No. B088649
CAS RN: 14205-43-7
M. Wt: 157.21 g/mol
InChI Key: FDCJOQNCHBIAOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminobut-2-enoate is a chemical compound with the molecular formula C8H15NO2 . It is related to other compounds such as tert-butyl (E)-4- (dimethylamino)-2-oxobut-3-enoate and tert-butyl 2-aminobut-3-enoate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-aminobut-2-enoate can be analyzed using various techniques such as NMR, UV, and IR spectroscopy . The use of the tert-butyl group as a probe for NMR studies of macromolecular complexes has been explored .


Physical And Chemical Properties Analysis

Tert-butyl 3-aminobut-2-enoate has a molecular weight of 157.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point can be found in the MSDS .

Scientific Research Applications

Preparation of t-Butyl Nα-Protected Amino Acid Esters

Tert-butyl esters of Nα-protected amino acids can be prepared from tert-butanol . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions . This is particularly useful in peptide chemical synthesis .

Masked Carboxyl Group Surrogates

Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .

Safe Method for the Preparation of Tertiary Butyl Esters

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Synthesis of N-Heterocycles via Sulfinimines

Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Tert-Butylation of Carboxylic Acids and Alcohols

Tert-butyl 3-aminobut-2-enoate can be used in the tert-butylation of carboxylic acids and alcohols . This process directly affords tert-butyl esters with free amino groups quickly and in good yields .

Synthesis of Therapeutically Applicable Compounds

The synthesis of N-heterocycles via sulfinimines using tert-butanesulfinamide provides access to structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

Mechanism of Action

Target of Action

Tert-butyl 3-aminobut-2-enoate is a complex organic compound with the formula C8H15NO2 It’s known to be used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Biochemical Pathways

Given its role in organic synthesis , it’s plausible that it participates in a variety of biochemical reactions, potentially influencing multiple pathways depending on the specific context.

Result of Action

As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the context in which it’s used.

properties

IUPAC Name

tert-butyl 3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJOQNCHBIAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339738
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14205-43-7
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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